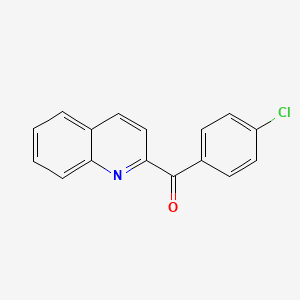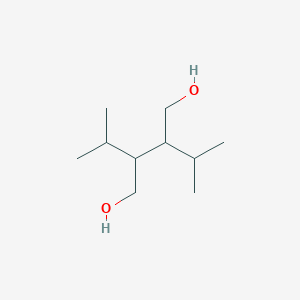
phenylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
phenylmethanesulfonate is a chemical compound with significant importance in various scientific fields. It is known for its unique properties and applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of phenylmethanesulfonate involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes can be found in specialized chemical synthesis resources. Industrial production methods may vary, but they generally follow the principles of large-scale chemical manufacturing, ensuring high yield and purity.
Analyse Chemischer Reaktionen
phenylmethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve specific outcomes. Major products formed from these reactions depend on the reagents and conditions applied .
Wissenschaftliche Forschungsanwendungen
phenylmethanesulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it plays a role in biochemical assays and molecular biology experiments. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various chemical products.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
phenylmethanesulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or similar biological activities. The comparison can provide insights into the distinct properties and potential advantages of this compound .
Eigenschaften
Molekularformel |
C7H7O3S- |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
phenylmethanesulfonate |
InChI |
InChI=1S/C7H8O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10)/p-1 |
InChI-Schlüssel |
NIXKBAZVOQAHGC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B8461440.png)


![1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-chlorophenyl]ethanone](/img/structure/B8461458.png)





![4-[(2-Amino-6-methylphenyl)amino]-1-ethoxycarbonylpiperidine](/img/structure/B8461491.png)



